1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide

Conformational flexibility Rotatable bonds Ligand binding entropy

Medicinal chemistry teams often struggle with scaffold metabolic instability undermining cellular SAR data. This 2-fluoroethyl pyrazole-4-carboximidamide directly addresses that failure point through a strategically placed C-F bond that resists N-dealkylation while preserving aqueous solubility. - Differentiated XLogP3 of 0.4 (vs. >1.9 for 1-isobutyl analog) places it in CNS drug-like space, reducing hERG/phospholipidosis risk. - Three rotatable bonds enable induced-fit sampling in flexible kinase/bromodomain ATP pockets; a critical upgrade from rigid 1-methyl and 1-ethyl congeners. - 98% purity with same-day dispatch and predictable international delivery schedules supports uninterrupted SAR workflows.

Molecular Formula C7H8F4N4
Molecular Weight 224.16 g/mol
CAS No. 2098083-07-7
Cat. No. B1482905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
CAS2098083-07-7
Molecular FormulaC7H8F4N4
Molecular Weight224.16 g/mol
Structural Identifiers
SMILESC1=C(C(=NN1CCF)C(F)(F)F)C(=N)N
InChIInChI=1S/C7H8F4N4/c8-1-2-15-3-4(6(12)13)5(14-15)7(9,10)11/h3H,1-2H2,(H3,12,13)
InChIKeyVPBMXRMXGYPDHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide


1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide (CAS 2098083-07-7) is a fluorinated pyrazole derivative that combines a carboximidamide group at the 4-position, a trifluoromethyl group at the 3-position, and a 2-fluoroethyl substituent at the N1 position [1]. This substitution pattern places it within the broader class of 1-substituted-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamides, which are valued as synthetic intermediates and privileged scaffolds in drug discovery and crop protection research [1]. The presence of four fluorine atoms across two distinct motifs imparts unique physicochemical properties—including modulated lipophilicity (XLogP3 = 0.4), enhanced hydrogen-bonding capacity (6 H-bond acceptors, 2 H-bond donors), and increased rotational flexibility (3 rotatable bonds)—that differentiate it from non-fluorinated or singly-fluorinated analogs [1].

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide: Why N1-Substituent Matters


Although a series of 1-substituted-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide analogs are commercially available—including 1-methyl (CAS 1513456-96-6) and 1-ethyl (CAS 2098089-34-8) derivatives—they cannot be treated as functionally equivalent substitutes [1][2]. The N1 substituent governs critical molecular properties: lipophilicity (XLogP3), conformational flexibility (rotatable bond count), electronic modulation of the carboximidamide pKa, and susceptibility to cytochrome P450-mediated oxidative metabolism [3]. The 2-fluoroethyl group introduces a C-F bond that simultaneously increases metabolic stability relative to the 1-ethyl analog while preserving aqueous solubility better than the 1-isobutyl variant, creating a differentiated profile that cannot be replicated by simple alkyl congeners [3][4].

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide: Comparative Analysis vs. Analogs


Conformational Flexibility Advantage Over Alkyl Analogs

The target compound possesses three rotatable bonds—the N1–CH2, CH2–CH2F, and C4–carboximidamide bonds—as reported in its computed properties (Rotatable Bond Count: 3) [1]. In contrast, the 1-methyl analog (CAS 1513456-96-6) is limited to two rotatable bonds (N1–CH3 and C4–carboximidamide), reducing its ability to sample conformational space upon target binding [2]. The 1-ethyl analog (CAS 2098089-34-8) also has only two rotatable bonds, as the ethyl side chain contributes a single rotatable bond beyond the carboximidamide linkage . The additional rotatable bond in the 2-fluoroethyl derivative provides greater conformational entropy, which may facilitate induced-fit binding to protein targets with flexible active sites—a property particularly relevant for kinase and protease inhibitor design [3].

Conformational flexibility Rotatable bonds Ligand binding entropy

Carboximidamide pKa Modulation by Fluoroethyl Substitution

The basicity of the carboximidamide group is sensitive to substituent electronic effects on the pyrazole ring. The 1-methyl analog (CAS 1513456-96-6) has a predicted pKa of 10.48 ± 0.50 [1]. Replacing the N1-methyl group with a 2-fluoroethyl group introduces an electron-withdrawing effect via the β-fluorine atom, which is expected to lower the amidine pKa by approximately 0.3–0.6 log units based on the inductive effect of fluorine across a two-carbon spacer [2][3]. This is consistent with the general observation that replacing the benzene ring of benzamidine with a pyrazole ring lowers the amidine pKa from ~11.6 to ~11.0, and further electron-withdrawing substitution shifts the pKa downward . A lower amidine pKa reduces the fraction of protonated (charged) species at physiological pH, thereby enhancing passive membrane permeability while maintaining sufficient hydrogen-bonding capacity for target engagement [3].

pKa modulation Electron-withdrawing effect Amidine basicity

Metabolic Stability: Resistance to N-Dealkylation

N-dealkylation of N-alkyl pyrazoles by cytochrome P450 enzymes is a well-established metabolic pathway that limits the half-life of 1-ethyl and larger N-alkyl pyrazole derivatives [1]. The 2-fluoroethyl substituent is designed to resist oxidative N-dealkylation because the C-F bond at the β-position is substantially stronger (~116 kcal/mol) than the corresponding C-H bond (~99 kcal/mol), and the electron-withdrawing fluorine deactivates the adjacent carbon toward hydrogen atom abstraction by CYP Fe=O intermediates [2][3]. While direct metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are not publicly available for this specific compound, class-level evidence demonstrates that β-fluorination of N-alkyl groups consistently reduces intrinsic clearance by 2- to 10-fold in structurally related heterocycles [2][3]. In contrast, the 1-ethyl analog (CAS 2098089-34-8) lacks this protective fluorine and is expected to be more susceptible to rapid N-deethylation [1].

Metabolic stability N-dealkylation Fluorine blocking effect

Lipophilicity Profile for CNS Drug-Like Space

The computed lipophilicity of the target compound is XLogP3 = 0.4, as reported in its PubChem-derived computed properties [1]. This value falls within the optimal CNS drug-like space (XLogP 1–3), suggesting balanced solubility–permeability properties. In contrast, the 1-isobutyl analog (CAS 2098089-27-9, MW = 234.22 g/mol) bears a significantly more lipophilic N1 substituent that is expected to increase XLogP3 by approximately 1.5–2.0 log units beyond the target compound, based on the Hansch π contribution of the isobutyl group (+1.7) relative to the 2-fluoroethyl group [2][3]. The lower lipophilicity of the 2-fluoroethyl derivative reduces the risk of off-target promiscuity and phospholipidosis, while the isobutyl analog may suffer from poor aqueous solubility and higher non-specific protein binding [3].

Lipophilicity XLogP3 CNS drug-likeness

Molecular Weight and Lead-Likeness Balance

The molecular weight of the target compound is 224.16 g/mol (C7H8F4N4) [1]. This is intermediate between the 1-methyl analog (192.14 g/mol) and the 1-isobutyl analog (234.22 g/mol), and slightly above the 1-ethyl analog (206.17 g/mol) [2]. In fragment-based drug discovery and lead generation campaigns, molecular weight below 250 g/mol is generally considered 'lead-like' and is associated with better permeability and lower attrition rates during optimization [3]. The 1-methyl analog's lower MW (192.14) may offer a marginal permeability advantage, but it lacks the metabolic stability and conformational benefits of the 2-fluoroethyl group. The 1-isobutyl analog exceeds 230 g/mol and approaches the upper boundary of lead-like space, potentially complicating downstream optimization [3].

Molecular weight Lead-likeness Permeability

N1-Substituent-Dependent Antileishmanial Activity

Structure-activity relationship (SAR) studies on 1-aryl-1H-pyrazole-4-carboximidamide derivatives demonstrated that the identity of the N1 substituent is a critical determinant of in vitro antileishmanial potency [1]. In a series of 1-aryl analogs tested against Leishmania promastigotes, varying the para-substituent on the N1-phenyl ring produced marked differences in activity, confirming that the N1 position is not merely a spectator but an essential pharmacophoric element [1]. Although the target compound bears a 2-fluoroethyl rather than an aryl group at N1, this class-level evidence establishes that N1 substitution directly modulates biological activity in pyrazole-4-carboximidamides. Consequently, the 1-methyl, 1-ethyl, and 1-isobutyl analogs—which differ solely at the N1 position—cannot be assumed to exhibit equivalent target engagement or potency without explicit empirical validation [1].

Structure-activity relationship N1 substitution Antileishmanial activity

Application Scenarios for 1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide


Kinase Inhibitor Fragment Library Design

Medicinal chemistry teams constructing fragment libraries for kinase targets with flexible ATP-binding pockets should prioritize the 2-fluoroethyl derivative over the 1-methyl and 1-ethyl analogs. The three rotatable bonds provide greater conformational sampling capacity, facilitating induced-fit recognition [1][2]. The predicted resistance to N-dealkylation further ensures that structure-activity relationships derived from biochemical assays are not confounded by rapid compound turnover in cellular follow-up studies . This compound is suitable as a core scaffold for fragment growing or merging strategies targeting kinases, bromodomains, or other flexible binding sites.

SDHI Fungicide Agrochemical Lead Discovery

The pyrazole-4-carboximidamide motif is a bioisostere of the pyrazole-4-carboxamide found in commercial SDHI fungicides (e.g., fluxapyroxad, bixafen). The 2-fluoroethyl derivative's balanced lipophilicity (XLogP3 = 0.4) and favorable molecular weight (224.16 g/mol) make it an attractive starting point for designing novel SDHI candidates with improved phloem mobility and reduced environmental persistence compared to the highly lipophilic isobutyl analog [1][3]. Procurement of this compound enables SAR exploration at the carboximidamide position, where conversion to carboxamide or further functionalization can yield proprietary fungicide leads [1].

CNS Drug Programs with BBB Penetration

With an XLogP3 of 0.4, the target compound falls within the favorable CNS drug-like space, balancing passive permeability with aqueous solubility [1]. Compared to the 1-isobutyl analog, which is estimated to have XLogP3 > 1.9, the 2-fluoroethyl derivative reduces the risk of phospholipidosis, hERG channel blockade, and non-specific protein binding that frequently accompany high-lipophilicity compounds [3]. CNS programs targeting neurodegenerative or neuroinflammatory diseases should select this analog for initial screening campaigns where maintaining lead-like properties is critical for downstream optimization success.

SAR Studies of N1 Substituent Effects

For laboratories conducting systematic SAR investigations of pyrazole-4-carboximidamide-based inhibitors, this compound serves as an essential comparator to the 1-methyl, 1-ethyl, and 1-isobutyl analogs [2]. The differential physicochemical properties (rotatable bond count, pKa, lipophilicity) and predicted metabolic stability of the 2-fluoroethyl derivative allow researchers to deconvolute the contributions of conformational flexibility, basicity, and oxidative metabolism to observed potency and selectivity differences [1][4]. Such comparative studies are impossible without the procurement of the specific 2-fluoroethyl analog, as simple alkyl congeners cannot replicate its electronic and steric profile.

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